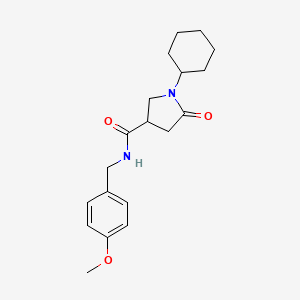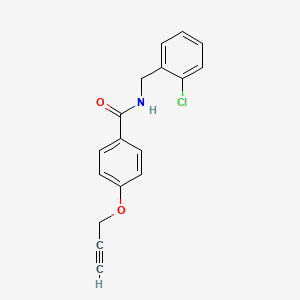![molecular formula C16H10ClN3S B5352005 3-(3-chlorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5352005.png)
3-(3-chlorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chlorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine, also known as CCT196969, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer research.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine involves the inhibition of a protein called CDK7. CDK7 plays a critical role in the cell cycle and is involved in the regulation of gene expression. By inhibiting CDK7, this compound disrupts the cell cycle and promotes apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for the growth and spread of tumors.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(3-chlorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine in lab experiments is its specificity for CDK7. This allows for targeted inhibition of the protein without affecting other important cellular processes. However, the compound has limited solubility in water, which can make it challenging to work with in certain experiments.
Future Directions
There are several future directions for research on 3-(3-chlorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine. One area of interest is the development of more potent analogs of the compound that can be used in lower doses. Another direction is the investigation of the potential of this compound as a therapeutic agent for other diseases such as viral infections or autoimmune disorders. Additionally, further studies are needed to understand the long-term effects of this compound on healthy cells and tissues.
Conclusion:
This compound is a promising compound with potential applications in cancer research. Its specificity for CDK7 and ability to induce cell cycle arrest and apoptosis make it an attractive candidate for further study. While there are limitations to working with the compound, its potential benefits make it a worthwhile area of research for the scientific community.
Synthesis Methods
The synthesis of 3-(3-chlorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine involves the reaction of 3-chloroaniline and 2-thiophenecarboxaldehyde with a pyrazolopyrimidine core. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain the desired product. The purity of the compound can be improved by further purification techniques such as recrystallization or column chromatography.
Scientific Research Applications
3-(3-chlorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine has been studied extensively for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Studies have also suggested that this compound may have a synergistic effect when used in combination with other chemotherapeutic agents.
properties
IUPAC Name |
3-(3-chlorophenyl)-7-thiophen-2-ylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3S/c17-12-4-1-3-11(9-12)13-10-19-20-14(6-7-18-16(13)20)15-5-2-8-21-15/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOFAJPPLQSWSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C3N=CC=C(N3N=C2)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,7-trimethyl-8-[(3-phenyl-2-propen-1-yl)oxy]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5351926.png)
![4-chloro-2-fluoro-N-[1-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B5351932.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(diethylamino)carbonyl]vinyl}-4-bromobenzamide](/img/structure/B5351939.png)
![4-(1-naphthylmethyl)-N-[1-(4-nitrophenyl)ethylidene]-1-piperazinamine](/img/structure/B5351941.png)
![2-({5-[1-(4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5351942.png)

![N-(3,5-dimethylphenyl)-4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5351951.png)
![N'-[1-(4-chlorophenyl)ethylidene]hexanohydrazide](/img/structure/B5351959.png)
![2-[4-(trifluoromethyl)benzylidene]quinuclidin-3-ol](/img/structure/B5351974.png)
![(2-ethoxy-4-{[1-(4-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5351982.png)


![N-(4-fluorobenzyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B5352013.png)
![6-(3-chlorophenyl)-N-[1-(hydroxymethyl)-2-methylpropyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5352019.png)